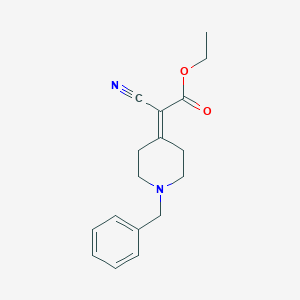
Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate
Cat. No. B075688
Key on ui cas rn:
1463-52-1
M. Wt: 284.35 g/mol
InChI Key: HSTSIRUENGPGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06380396B1
Procedure details


N-Benzylpiperidin-4-one (25 g), ethyl cyanoacetate (16.4 g), glacial acetic acid (6 ml) and ammonium acetate (2.54 g) were heated together in toluene (200 ml), with removal of water using a Dean and Stark apparatus, for 90 minutes. The mixture was cooled, a further amount of toluene (100 ml) added and the solution washed sequentially with water (100 ml) and brine (100 ml) at which point a red oily product precipitated. The phases were separated and the oily product dissolved in dichloromethane. The toluene and dichloromethane solutions were combined and the solvents removed under reduced pressure to give a residue. The residue was dissolved in dichloromethane and washed sequentially with water and saturated aqueous sodium hydrogen carbonate solution before removal of the solvent under reduced pressure. The crude product was chromatographed on silica gel eluting with 98:2, by volume, dichloromethane:methanol to give the title compound (30.8 g) as an oil.








Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15]([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])#[N:16].C(O)(=O)C.C([O-])(=O)C.[NH4+]>C1(C)C=CC=CC=1.ClCCl.O>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=[C:17]([C:15]#[N:16])[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
16.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
2.54 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution washed sequentially with water (100 ml) and brine (100 ml) at which point a red oily product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the oily product dissolved in dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue
|
WASH
|
Type
|
WASH
|
|
Details
|
washed sequentially with water and saturated aqueous sodium hydrogen carbonate solution before removal of the solvent under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was chromatographed on silica gel eluting with 98:2, by volume, dichloromethane
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=C(C(=O)OCC)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
